1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-Benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl and benzyloxy groups
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups are introduced via nucleophilic substitution reactions. Benzyl chloride and benzyloxy chloride are commonly used reagents for these steps.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-oxopiperazine: This compound has a similar benzyl group but differs in its core structure, which is a piperazine ring.
1-Benzylindazol-3-ol: This compound features a benzyl group attached to an indazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
1629549-39-8 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 |
Purity |
95 |
Origin of Product |
United States |
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